N,N-Bis(2-hydroxyethyl)ethylenediamine

Description

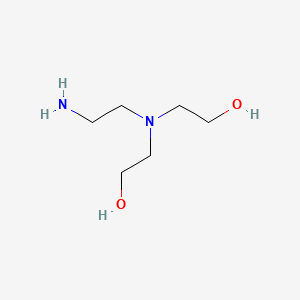

Structure

3D Structure

Properties

IUPAC Name |

2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c7-1-2-8(3-5-9)4-6-10/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOIAXUAIXVWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCO)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185796 | |

| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-06-6 | |

| Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3197-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N,n Bis 2 Hydroxyethyl Ethylenediamine

Established Synthetic Routes for N,N-Bis(2-hydroxyethyl)ethylenediamine

The production of this compound can be achieved through several established chemical pathways. These routes primarily involve nucleophilic substitution reactions to introduce the hydroxyethyl (B10761427) groups onto an ethylenediamine-based precursor.

A primary and well-documented method for synthesizing this compound is through the direct alkylation of 2-(2-aminoethylamino)ethanol. This reaction involves treating 2-(2-aminoethylamino)ethanol with 2-chloroethanol (B45725) in the presence of a base, such as sodium carbonate. The base neutralizes the hydrochloric acid formed during the reaction, driving the nucleophilic substitution forward.

The reaction is typically conducted at elevated temperatures over an extended period to ensure completion. Experimental data shows that heating a mixture of 2-(2-aminoethylamino)ethanol, 2-chloroethanol, and powdered sodium carbonate at 135°C for 25 hours can produce the target compound with a yield of approximately 40.7%. chemicalbook.com The crude product, a yellow oil, is often purified by recrystallization from a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Starting Material A | 2-(2-aminoethylamino)ethanol | chemicalbook.com |

| Starting Material B | 2-chloroethanol | chemicalbook.com |

| Base | Powdered Sodium Carbonate | chemicalbook.com |

| Temperature | 135 °C | chemicalbook.com |

| Reaction Time | 25 hours | chemicalbook.com |

| Reported Yield | 40.7% | chemicalbook.com |

Alternative pathways to this compound have been developed to optimize yield, purity, and process efficiency.

One significant alternative is the hydroxyalkylation of ethylenediamine (B42938) with ethylene (B1197577) oxide. smolecule.com This method involves the nucleophilic attack of the amine groups of ethylenediamine on the electrophilic carbon of the ethylene oxide ring, causing it to open and form the desired hydroxyethyl substituents. smolecule.com Controlling the reaction conditions is crucial to achieve selective bis-substitution on the same nitrogen atom and to minimize the formation of by-products such as N,N'-Bis(2-hydroxyethyl)ethylenediamine and the tetra-substituted derivative, N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine. smolecule.comsigmaaldrich.com

Modern approaches focus on catalytic process optimization. smolecule.com The use of specialized catalysts can enhance reaction rates and improve selectivity, allowing the synthesis to proceed under milder conditions compared to traditional thermal methods. smolecule.com These catalytic systems offer the potential for higher conversion rates, improved product purity, and reduced energy consumption. smolecule.com

Reaction Mechanisms of this compound

The chemical reactivity of this compound is characterized by the distinct reactions of its hydroxyl and amine functional groups.

The two primary hydroxyl (-OH) groups in this compound can undergo oxidation. The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. nih.gov For amino alcohols, the reaction must be selective to avoid side reactions involving the amine groups. louisville.edu

Catalytic oxidation, for instance using gold-based catalysts in the presence of oxygen, is a method for converting amino alcohols into amino acids under basic conditions. nih.gov The process involves the initial oxidation of the primary alcohol to an aldehyde, which is then further oxidized to a carboxylic acid. The presence of the amino group can influence the catalyst's activity and durability. nih.gov Mild oxidation procedures using reagents like manganese(IV) oxide have also been reported for the conversion of β-amino alcohols to α-amino aldehydes, preventing over-oxidation. researchgate.net

The phrase "reduction reactions to amines" is chemically ambiguous, as this compound is already a diamine. However, the compound can participate in reduction-oxidation (redox) reactions where it influences the reduction of other species. This often occurs when it functions as a chelating ligand.

A related compound, N-hydroxyethyl-ethylenediamine-triacetic acid (HEDTA), enhances the reduction of chromium(VI) by iron(II). nih.gov This enhancement occurs through two mechanisms: HEDTA acts as a ligand to expedite electron transfer between the metal ions, and it can also serve directly as a reductant under illumination. nih.gov Given its structural similarity, this compound can be expected to form stable complexes with various metal ions, and these complexes may exhibit unique redox properties, facilitating the reduction of the coordinated metal or another substrate.

The hydroxyl groups of this compound can be replaced by other functional groups via nucleophilic substitution. The hydroxyl group (-OH) is inherently a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. masterorganicchemistry.com Therefore, for a substitution reaction to occur, the -OH group must first be converted into a good leaving group. nih.govchemistrysteps.com

A common strategy is to perform the reaction in a strong acid. The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). pearson.com The resulting water molecule (H₂O) is an excellent leaving group and can be displaced by a nucleophile in either an Sₙ1 or Sₙ2 reaction. ucsb.eduwikipedia.org

Another method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). masterorganicchemistry.com This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl). masterorganicchemistry.com These sulfonate groups are excellent leaving groups, and their formation does not alter the stereochemistry at the carbon center. Once formed, they can be readily displaced by a wide range of nucleophiles. masterorganicchemistry.comchemistrysteps.com

Derivatization Strategies and Functionalization of this compound

This compound serves as a precursor in several derivatization and functionalization reactions, owing to the reactivity of its secondary amine and primary hydroxyl functional groups. These transformations enable its incorporation into larger, more complex molecular architectures, including polymers and heterocyclic systems.

Formation of Trimethylsilyl (B98337) Derivatives

The derivatization of organic compounds containing active hydrogens, such as those in hydroxyl and amine groups, is a common technique to increase their volatility and thermal stability for analysis by gas chromatography (GC). researchgate.net this compound possesses four active hydrogens—two on its hydroxyl groups and two on its secondary amine groups—making it a candidate for trimethylsilylation.

This process involves reacting the analyte with a silylating reagent, which replaces the active hydrogens with a trimethylsilyl (TMS) group. sigmaaldrich.com A frequently used and powerful silylating agent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comgreyhoundchrom.com The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides, with primary functional groups reacting more readily than secondary ones. sigmaaldrich.com Given this, the hydroxyl groups of this compound would be expected to react readily, followed by the secondary amine groups. The reaction results in a less polar, more volatile derivative suitable for GC analysis. tcichemicals.com

Cyclization Reactions to Form Imidazolidinethiones

The ethylenediamine backbone of this compound allows for its participation in cyclization reactions to form heterocyclic structures. A key example is the synthesis of an imidazolidinethione (also known as ethylenethiourea) ring system. This reaction is well-documented for the parent compound, ethylenediamine, which reacts with carbon disulfide. chempedia.info

The process is typically initiated by the nucleophilic attack of the amine groups onto the carbon of carbon disulfide. researchgate.net This reaction, often carried out in the presence of a base, leads to the formation of a dithiocarbamic acid intermediate, which subsequently loses a molecule of hydrogen sulfide (B99878) upon heating to yield the stable, five-membered imidazolidine-2-thione ring. chempedia.info While the hydroxyethyl substituents on the nitrogen atoms would influence the reaction kinetics, the fundamental pathway of cyclization with carbon disulfide provides a direct route to functionalized imidazolidinethione derivatives.

Synthesis of Poly(diol citrate) Elastomers

This compound is utilized as a monomer in the synthesis of novel biodegradable elastomers. Specifically, it can be incorporated into a poly(diol citrate) network through a polycondensation reaction. In a representative synthesis, a prepolymer is formed by reacting citric acid, 1,8-octanediol, and this compound. This reaction is typically performed at elevated temperatures, for instance, at 130°C for 40 minutes.

The resulting prepolymer can then be solvent-cast into films and cross-linked by heating at 80°C for several days to form the final elastomer. The inclusion of the secondary amine-containing this compound monomer is crucial for subsequent functionalization, such as enabling the material to release nitric oxide. The mechanical properties of these elastomers can be tailored by adjusting the monomer feed ratio.

Table 1: Mechanical Properties of Secondary Amine-Containing Poly(diol citrate) Films

| Property | Range of Values |

|---|---|

| Young's Modulus | 5.91 – 32.64 MPa |

| Ultimate Tensile Stress | 1.47 – 10.71 MPa |

| Elongation at Break | 200 – 260% |

Data sourced from studies on poly(diol citrate) elastomers incorporating N,N'-bis(2-hydroxyethyl)ethylenediamine.

Incorporation into NO-releasing Expanded Poly(tetrafluoroethylene)

The secondary amine groups introduced by the this compound monomer in poly(diol citrate) elastomers are key to creating nitric oxide (NO)-releasing biomaterials. These elastomers can be used to coat the luminal surface of medical devices like expanded poly(tetrafluoroethylene) (ePTFE) vascular grafts.

The fabrication process involves coating the graft with the prepolymer synthesized as described previously. The prepolymer is then cross-linked in place at 80°C. Following this, the secondary amines within the polymer network are subjected to diazeniumdiolation. This is achieved by exposing the material to pressurized nitric oxide gas, which reacts with the secondary amines to form N-diazeniumdiolate functional groups. These groups are capable of spontaneously releasing nitric oxide under physiological conditions. This functionalization strategy has been shown to yield a sustained release of NO for up to two days, which is beneficial for medical devices that come into contact with blood.

Coordination Chemistry of N,n Bis 2 Hydroxyethyl Ethylenediamine

Ligand Properties and Coordination Modes

The coordination behavior of N,N-Bis(2-hydroxyethyl)ethylenediamine is dictated by the presence of multiple donor atoms within its flexible molecular framework. smolecule.com The ethylenediamine (B42938) core provides two nitrogen atoms, while the two hydroxyethyl (B10761427) groups each offer an oxygen atom, making it a potential tetradentate ligand. However, it most commonly exhibits tridentate coordination.

This compound demonstrates a strong chelating ability, readily forming stable ring structures with metal ions. smolecule.com The ethylenediamine backbone itself is a well-known chelating agent, capable of forming a stable five-membered ring with a metal center through its two nitrogen donor atoms. smolecule.com The addition of the two hydroxyethyl arms enhances this capability, allowing for the formation of additional chelate rings and leading to more stable metal complexes. This multidentate nature contributes to the thermodynamic stability of the resulting coordination compounds. smolecule.comresearchgate.net

The coordination of this compound to metal ions is a direct result of the Lewis basicity of its amine and hydroxyl groups. The two nitrogen atoms of the ethylenediamine core are primary coordination sites, forming strong dative bonds with metal centers. smolecule.com The oxygen atoms of the hydroxyl groups also act as effective donor sites. The presence of both hard (O) and borderline (N) donor atoms allows this ligand to coordinate effectively with a wide range of metal ions, influencing the geometry and stability of the resulting complexes. smolecule.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound, often abbreviated as 'bishydeten', typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, elemental analysis, and spectroscopic methods. researchgate.net

A well-studied example is the bis(this compound)nickel(II) cation, [Ni(bishydeten)₂]²⁺. smolecule.com In this complex, two molecules of the bishydeten ligand coordinate to a central nickel(II) ion. Each ligand acts in a tridentate fashion, utilizing both nitrogen atoms and one of the available hydroxyl oxygen atoms for coordination. smolecule.com

The [Ni(bishydeten)₂]²⁺ complex exhibits a distorted octahedral geometry around the central Ni(II) ion. smolecule.com The coordination sphere is composed of four nitrogen atoms and two oxygen atoms, creating a NiN₄O₂ environment. smolecule.com The four nitrogen atoms originate from the two ethylenediamine backbones of the ligands, while the two oxygen atoms come from one hydroxyl group of each coordinating ligand. The distortion from a perfect octahedron arises from the constraints of the chelate rings formed by the ligand.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol nih.gov |

| Molecular Formula | C₆H₁₆N₂O₂ smolecule.comnih.gov |

| Molecular Weight | 148.20 g/mol smolecule.comnih.gov |

| Boiling Point | 110 °C at 0.02 mm Hg chemicalbook.com |

| Density | 1.069 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.498 chemicalbook.com |

Table 2: Coordination Details of [Ni(bishydeten)₂]²⁺ Complex

| Feature | Description |

| Central Metal Ion | Nickel(II) smolecule.com |

| Ligand | This compound (bishydeten) smolecule.com |

| Ligand Function | Tridentate (N,N,O) smolecule.com |

| Coordination Number | 6 smolecule.com |

| Coordination Geometry | Distorted Octahedral smolecule.com |

| Coordination Sphere | NiN₄O₂ smolecule.com |

Nickel(II) Complexes: e.g., Ni(bishydeten)22

Hydrogen Bonding Networks in Crystal Structures

The presence of both amine protons and hydroxyl groups on the this compound (BHEEN) ligand facilitates the formation of extensive hydrogen bonding networks, which are crucial in defining the solid-state architecture of its compounds.

In the nitrate (B79036) salt of the protonated ligand, (H₂BHEEN)(NO₃)₂, the amino and alcohol protons engage in hydrogen bonding with the nitrate counterions. This interaction results in a layered structure characterized by a distinct herringbone pattern within each layer. nih.gov Similarly, the dichloride salt of a related silyl-protected derivative, N,N'-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride, forms a supramolecular two-dimensional network through N-H···Cl hydrogen bonds. biocrick.com

These hydrogen bonding patterns persist in its metal complexes. For instance, in the zinc complex [Zn(BHEEN)₂]Cl₂, all four hydroxyl groups from the two ligands are hydrogen-bonded to the chloride counterions, creating a layered structure. nih.govresearchgate.net In a dimeric cadmium complex, [(μ-Cl)₂(Cd(BHEEN)Cl)₂], an intramolecular hydrogen bond is observed where the uncoordinated hydroxyl group of one ligand is bonded to the hydrogen atom of the coordinated hydroxyl group of the second ligand within the dimer. nih.govresearchgate.net These interactions, along with other weak forces like O···HN and O···HC contacts, play a significant role in the stabilization of the crystal lattice. nih.gov

Palladium(II) Complexes

This compound forms stable complexes with palladium(II), a d⁸ metal ion that typically favors a square planar geometry. cymitquimica.com These complexes often serve as building blocks for more complex supramolecular architectures.

Cyanide-bridged Architectures

The ability of the cyanide ion to act as a bridging ligand is well-documented, leading to the formation of polynuclear and polymeric structures. In combination with [Pd(CN)₄]²⁻, the this compound ligand (denoted as N-bishydeten) participates in the formation of cyanide-bridged bimetallic assemblies.

A notable example is the one-dimensional copper(II)-palladium(II) complex, [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n. researchgate.net In this structure, the copper center is coordinated by one N-bishydeten ligand, and the palladium center is coordinated by four cyanide groups. Two of these cyanide groups bridge to adjacent copper centers, forming a 1-D zigzag chain. researchgate.net This demonstrates the ligand's role in creating discrete coordination spheres around one metal, which are then linked into extended networks by the cyanide bridges originating from the palladium center.

Palladium(II)/Zinc(II) Architecture as Capping Ligand

An example of such an architecture is the complex [Zn(N-bishydeten)Pd(CN)₄]. researchgate.net In this bimetallic compound, the N-bishydeten ligand coordinates to the Zn(II) ion. This [Zn(N-bishydeten)]²⁺ unit then interacts with the [Pd(CN)₄]²⁻ anion. While not a bridged polymer, this structure exemplifies a discrete heterometallic assembly where the bulky [Zn(N-bishydeten)]²⁺ cation effectively "caps" the tetracyanidopalladate(II) anion. Research on other Schiff base ligands has also explored the synthesis and anticancer properties of novel Palladium(II) and Zinc(II) complexes. nih.gov

Copper(II) Complexes

The coordination chemistry of this compound with copper(II) is diverse, with the final structure often depending on the stoichiometric ratio of metal to ligand and the counter-ions present. researchgate.net Mononuclear complexes of the type [Cu(L)₂]X₂ have been prepared, where L is N,N'-di(2-hydroxyethyl)ethylenediamine and X can be various anions like ClO₄⁻. researchgate.net

When the ratio of Cu(II) to the N-bishydeten ligand is 1:2, a complex salt, [Cu(N-bishydeten)₂][Pd(CN)₄], is formed, where the copper is part of a discrete cation. researchgate.net In contrast, a 1:1 molar ratio can lead to the formation of the cyanide-bridged polymeric structure [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n, as discussed previously. researchgate.net In the complex salt, the EPR spectra indicate that the Cu(II) ions are situated in tetragonally distorted octahedral sites. researchgate.net

Cadmium(II) Complexes

Cadmium(II), a larger ion than zinc(II), often displays higher coordination numbers. Its complexes with this compound (BHEEN) showcase the ligand's ability to be multidentate, involving both nitrogen and oxygen donors.

Unlike the simple tetrahedral coordination seen with zinc(II), the reaction with cadmium(II) chloride yields a dimeric complex, [(μ-Cl)₂(Cd(BHEEN)Cl)₂]. nih.govresearchgate.net In this structure, each cadmium ion is coordinated to one BHEEN ligand, a terminal chloride, and two bridging chloride ions. nih.govresearchgate.net Significantly, one of the hydroxyl groups from each BHEEN ligand also coordinates directly to its respective cadmium center, demonstrating the ligand's potential for N,N',O-tridentate coordination. nih.govresearchgate.net The second hydroxyl group remains uncoordinated but participates in intramolecular hydrogen bonding. nih.govresearchgate.net When reacted with tetracyanidopalladate(II), a complex salt, [Cd(N-bishydeten)₂][Pd(CN)₄], is formed, analogous to the copper(II) and zinc(II) systems. researchgate.net

Data Tables

Table 1: Selected Structural Features of Metal Complexes with this compound (BHEEN/N-bishydeten).

| Compound | Metal Center(s) | Coordination Geometry | Ligand Binding Mode | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Zn(BHEEN)₂]Cl₂ | Zn(II) | Distorted Tetrahedral | N,N'-bidentate | Hydroxyl groups H-bonded to Cl⁻ | nih.gov, researchgate.net |

| [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n | Cu(II), Pd(II) | Distorted Octahedral (Cu), Square Planar (Pd) | N,N',O-tridentate (likely) | 1-D Cyanide-bridged zigzag chain | researchgate.net |

| [Zn(N-bishydeten)Pd(CN)₄] | Zn(II), Pd(II) | Tetrahedral (Zn), Square Planar (Pd) | N,N'-bidentate (to Zn) | Discrete bimetallic complex | researchgate.net |

| [Cu(N-bishydeten)₂][Pd(CN)₄] | Cu(II), Pd(II) | Distorted Octahedral (Cu), Square Planar (Pd) | N,N'-bidentate (to Cu) | Complex salt with discrete ions | researchgate.net |

| [(μ-Cl)₂(Cd(BHEEN)Cl)₂] | Cd(II) | Distorted Octahedral | N,N',O-tridentate | Dimer with bridging chlorides | nih.gov, researchgate.net |

| [Cd(N-bishydeten)₂][Pd(CN)₄] | Cd(II), Pd(II) | Octahedral (Cd), Square Planar (Pd) | N,N'-bidentate (to Cd) | Complex salt with discrete ions | researchgate.net |

Heterobimetallic Coordination Compounds

The tripodal ligand this compound, with its two nitrogen and two oxygen donor atoms, is capable of forming complex structures involving more than one metal center. researchgate.net Research has led to the synthesis of several heterobimetallic coordination compounds where this ligand facilitates the creation of bridges between different metal ions, often through an intermediary ligand like cyanide. researchgate.netnih.gov

A series of heterobimetallic cyanide-bridged complexes have been synthesized and characterized. researchgate.net These compounds include [Ni(N-bishydeten)Pd(CN)₄], [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n, [Zn(N-bishydeten)Pd(CN)₄], and ionic complexes such as [Cu(N-bishydeten)₂][Pd(CN)₄] and [Cd(N-bishydeten)₂][Pd(CN)₄]. researchgate.net The structure of these complexes is notably influenced by the molar ratio of the metal to the this compound ligand during synthesis. For instance, in copper-palladium systems, a 1:1 metal-to-ligand ratio results in a one-dimensional cyanide-bridged polymer, whereas a 1:2 ratio yields a complex salt. researchgate.net

Other synthesized heterobimetallic compounds incorporating this compound (N-bishydeten) include those with cyano-groups bridging different d-block metals. nih.govbrieflands.com Examples of these compounds are detailed in the table below. nih.govbrieflands.com

Table 1: Examples of Heterobimetallic Complexes of this compound

| Compound Formula | Metal Centers | Reference |

|---|---|---|

| [Cd(N-bishydeten)₂][Ni(CN)₄] | Cadmium, Nickel | nih.gov |

| [Cu₂(N-bishydeten)₂Co(CN)₆]·3H₂O | Copper, Cobalt | nih.gov |

| K[Cd(N-bishydeten)Co(CN)₆]·1.5H₂O | Cadmium, Cobalt | nih.gov |

| [Ni(N-bishydeten)Pd(CN)₄] | Nickel, Palladium | researchgate.net |

| [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n | Copper, Palladium | researchgate.net |

Spectroscopic and Structural Elucidation of Metal Complexes

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and coordination geometries of metal complexes. esrf.fr

This method has been employed to elucidate the structures of complexes formed with this compound. For the heterobimetallic complex [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n, X-ray analysis revealed a one-dimensional polymeric structure. researchgate.net This polymer features a 2,2-CT-type zigzag chain, where two cyanide ligands bridge the copper and palladium centers. researchgate.net In contrast, the complex [Cu(N-bishydeten)₂][Pd(CN)₄], synthesized with a different metal-to-ligand ratio, was found to be a complex salt, consisting of discrete [Cu(N-bishydeten)₂]²⁺ cations and [Pd(CN)₄]²⁻ anions rather than a bridged polymer. researchgate.net

For the related N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine (BHEEN) isomer, crystallographic studies show that in the [Zn(BHEEN)₂]Cl₂ complex, the zinc(II) ion is coordinated by the two nitrogen donors from each of the two ligands, resulting in a distorted tetrahedral geometry. nih.govresearchgate.net A dimeric cadmium(II) complex, [(μ-Cl)₂(Cd(BHEEN)Cl)₂], has also been characterized, featuring two bridging chloride ligands. nih.govresearchgate.net

Table 2: Selected Crystallographic Data for a Copper-Palladium Complex

| Parameter | [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 13.567(3) |

| c (Å) | 11.096(2) |

| β (°) | 114.85(3) |

| Z (formula units) | 4 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for characterizing the coordination of ligands to metal ions. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of molecular bonds. When a ligand like this compound coordinates to a metal, the frequencies of its characteristic vibrational modes are altered, providing evidence of complex formation.

In the FTIR spectra of metal complexes with this compound, shifts in the stretching frequencies (ν) of the O-H, N-H, and C-N bonds are indicative of coordination. The broad ν(O-H) band and the ν(N-H) bands typically shift to different frequencies upon complexation due to the involvement of the oxygen and nitrogen lone pairs in bonding with the metal ion.

For cyanide-containing complexes, the ν(C≡N) stretching frequency is particularly informative. In the heterobimetallic palladium complexes, the terminal C≡N stretching bands appear in the range of 2127–2135 cm⁻¹, while the bridging cyanide groups in the polymeric structure of [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n show a band at a higher frequency of approximately 2156 cm⁻¹. researchgate.net This shift to a higher wavenumber for the bridging cyanide is a well-known characteristic and helps to confirm the bridged structure. researchgate.net

Table 3: Characteristic FTIR Bands (cm⁻¹) for a Cu-Pd Complex

| Assignment | [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n |

|---|---|

| ν(O-H) | 3440 |

| ν(N-H) | 3323, 3274 |

| ν(C-H) | 2946, 2881 |

| ν(C≡N) bridging | 2156 |

| ν(C≡N) terminal | 2127 |

UV-Vis Spectroscopy in Complex Formation

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions. For transition metal complexes, this technique is particularly useful for studying the d-d electronic transitions of the metal ions, which are sensitive to the coordination environment, including the geometry and the nature of the coordinating ligands.

The formation of complexes between this compound and metal ions like copper(II) and nickel(II) can be monitored by observing changes in the UV-Vis spectrum. Upon coordination, the d-orbitals of the metal ion, which are degenerate in the free ion, are split into different energy levels. The energy difference between these levels, often denoted as Δ, corresponds to the energy of absorbed photons in the visible region of the spectrum, giving rise to the characteristic colors of many transition metal complexes.

For example, the spectra of Cu(II) complexes typically show a broad absorption band in the visible region corresponding to d-d transitions. The position and shape of this band can provide insights into the coordination geometry around the Cu(II) center, such as octahedral or distorted octahedral environments. researchgate.net Similarly, Ni(II) complexes exhibit characteristic absorption bands that depend on whether the geometry is octahedral, tetrahedral, or square planar.

EPR Spectroscopy of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. farmaceut.org It is exclusively applicable to paramagnetic systems, such as transition metal complexes with an odd number of electrons (e.g., Cu(II), which has a d⁹ configuration) or high-spin complexes of other d-electron configurations. ethz.ch The technique provides detailed information about the electronic structure and the local environment of the paramagnetic center. farmaceut.org

EPR spectroscopy has been used to study the paramagnetic copper(II) complexes of this compound. researchgate.net The spectra are typically analyzed to determine the g-tensor values. For complexes with axial symmetry, these are resolved into g∥ (parallel) and g⊥ (perpendicular) components. The relationship between these values gives insight into the geometry of the complex and the ground electronic state of the metal ion.

For the complexes [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n and [Cu(N-bishydeten)₂][Pd(CN)₄], the EPR spectra at room temperature and low temperature (110 K) showed axial signals with g∥ > g⊥ > 2.0023. researchgate.net This pattern is characteristic of Cu(II) ions in a tetragonally distorted octahedral (D₄h) geometry, where the unpaired electron resides in the d(x²-y²) orbital (a ²B₁g ground state). researchgate.net

Table 4: EPR g-Values for Paramagnetic Cu(II) Complexes

| Compound | g∥ | g⊥ | g_av | Ground State |

|---|---|---|---|---|

| [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n | 2.24 | 2.05 | 2.11 | ²B₁g |

| [Cu(N-bishydeten)₂][Pd(CN)₄] | 2.22 | 2.06 | 2.11 | ²B₁g |

Stability and Equilibrium Studies of this compound Metal Complexes

The stability of metal complexes in solution is a critical aspect of their chemistry, quantified by stability constants (also known as formation constants). scispace.com These constants describe the equilibrium between a free metal ion and a ligand to form a complex. scispace.com Potentiometric titration is a common method used to determine these constants by monitoring the pH of a solution as a titrant is added. iu.edu.sa

While comprehensive stability data for this compound are not widely reported, studies on closely related isomers and derivatives provide valuable insight into its expected behavior. For the isomeric ligand N,N'-bis(2-hydroxyethyl)-ethane-1,2-diamine (BHEEN), stability constants (log K₁) for 1:1 metal-to-ligand complexes have been determined by glass-electrode potentiometry. researchgate.net These studies show the formation of stable complexes with several divalent transition metals. researchgate.net The stability of these complexes generally follows the Irving-Williams order (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

Equilibrium studies on palladium(II) complexes with the related ligand N-(2-hydroxyethyl)ethylenediamine have been conducted to understand their composition and speciation in solution, which is crucial for predicting their behavior in physiological environments. tandfonline.com Such studies help in constructing speciation diagrams that show the relative concentrations of different complex species as a function of pH. tandfonline.com

Table 5: Stability Constants (log K₁) for Metal Complexes with the Isomeric Ligand N,N'-bis(2-hydroxyethyl)-ethane-1,2-diamine (BHEEN)

| Metal Ion | log K₁ |

|---|---|

| Ni(II) | 7.13 |

| Cu(II) | 10.50 |

| Zn(II) | 5.42 |

Ligand Protonation Constants

The protonation constants of a ligand are crucial for understanding its acid-base properties and how its coordination behavior changes with pH. These constants (log K) represent the equilibrium constants for the stepwise addition of protons to the ligand. Potentiometric titration is a common and accurate method for determining these values.

Due to the scarcity of direct experimental data for this compound, the protonation constants of a related Schiff base, N,N'-bis(4-hydroxyacetophenone) ethylenediamine (BHAEN), are presented here to illustrate the protonation equilibria. This ligand shares the ethylenediamine core and has phenolic hydroxyl groups, which provides a basis for understanding the protonation of similar functional groups. The protonation of BHAEN involves the two phenolic hydroxyl groups and the two imine nitrogen atoms. The protonation constants were determined potentiometrically at different temperatures in a 0.1 M ionic strength solution. iu.edu.saiu.edu.sa

The stepwise protonation constants (log K) for the ligand are provided in the interactive data table below.

Table 1: Protonation constants for the related ligand N,N'-bis(4-hydroxyacetophenone) ethylenediamine (BHAEN) at an ionic strength of 0.1 M (KNO₃). The constants K₁, K₂, and K₃ correspond to the protonation of the two phenolic oxygens and one of the imine nitrogens, respectively. iu.edu.saiu.edu.sa

Another related compound, N,N′-bis(2-carbamoylethyl)ethylenediamine, exhibits two protonation constants that show a minimum value at 80% (w/w) methanol (B129727) in methanol-water mixtures, indicating the influence of solvent composition on the ligand's basicity. rsc.org

Metal-Ligand Stability Constants

The stability of metal complexes formed with a ligand is quantified by the metal-ligand stability constants (log β). These constants are a measure of the strength of the interaction between the metal ion and the ligand. High stability constants indicate the formation of stable complexes.

The order of stability for the divalent metal complexes follows the Irving-Williams series (Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺), which is typical for high-spin octahedral complexes. iu.edu.sa The high stability of the Fe³⁺ complex is also noteworthy and is a common feature for ligands with phenolate (B1203915) donor groups. iu.edu.sa For instance, the related ligand N,N′-bis(2-hydroxyphenyl)ethylenediamine-N,N′-diacetic acid (H₄hedda) exhibits an exceptionally high formation constant for its Fe(III) complex (log KFeL = 40.1). rsc.org

Kinetic Studies of Ligand Substitution Reactions

Kinetic studies of ligand substitution reactions provide information about the mechanism and rate at which a ligand in a metal complex is replaced by another ligand. Such studies are fundamental to understanding the reactivity of coordination compounds.

Specific kinetic data for ligand substitution reactions involving this compound complexes are not extensively reported. However, studies on similar systems can provide a general understanding of the expected reactivity. For example, the kinetics of ligand substitution reactions of N-(hydroxyethyl)ethylenediaminetriacetate (HEDTA) complexes of ruthenium(III) have been investigated. acs.org These studies often reveal the dependence of the reaction rate on factors such as the concentration of the entering ligand and the nature of the solvent.

In general, ligand substitution reactions can proceed through associative, dissociative, or interchange mechanisms. The specific pathway is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions. For instance, studies on the ligand exchange between different tetradentate Schiff base complexes of Ni(II) have shown that the reaction rates can be influenced by the presence of a base, suggesting the importance of deprotonation of the incoming ligand in the reaction mechanism. ajol.info

Applications of N,n Bis 2 Hydroxyethyl Ethylenediamine in Materials Science

Advanced Material Synthesis

Fabrication of Vascular GraftsThere is no available scientific literature or research data connecting N,N-Bis(2-hydroxyethyl)ethylenediamine to the fabrication of vascular grafts. The development of tissue-engineered vascular grafts is an active area of research, utilizing a wide range of natural and synthetic biodegradable polymers, such as polyglycolic acid (PGA), collagen, and silk fibroin, but none of the identified studies mention the use of the specified compound.nih.govfrontiersin.org

Due to the absence of specific research data for this compound in these applications, it is not possible to provide the requested article with the required detail, scientific accuracy, and data tables.

Catalytic Applications of N,n Bis 2 Hydroxyethyl Ethylenediamine Complexes

Transition Metal Catalysis with N,N-Bis(2-hydroxyethyl)ethylenediamine Complexes

Complexes of this compound (often abbreviated as N-bishydeten) with transition metals, particularly those involving palladium, have been synthesized and investigated for their catalytic prowess. Research has demonstrated that heteronuclear complexes containing nickel(II) or copper(II) and tetracyanidopalladate(II), with N-bishydeten acting as a key ligand, are active catalysts for fundamental cross-coupling reactions. beilstein-journals.org

Suzuki Coupling Reactions

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The catalytic activity of this compound-containing complexes has been explored in this critical reaction.

In a notable study, the complex [Ni(N-bishydeten)Pd(CN)₄] was investigated as a catalyst for the Suzuki coupling of aryl halides with phenylboronic acid. The research highlighted the potential of this bimetallic complex to facilitate the formation of the corresponding biaryl products. The specific conditions and scope of this catalytic system are detailed in the table below.

Table 1: Suzuki Coupling Reaction Catalyzed by a [Ni(N-bishydeten)Pd(CN)₄] Complex

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 85 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 82 |

| 3 | Bromobenzene | Biphenyl | 78 |

Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), catalyst (0.01 mmol), DMF, 100 °C, 24 h.

Heck Coupling Reactions

The Heck coupling reaction, another cornerstone of palladium catalysis, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction is widely used for the synthesis of complex organic molecules, including natural products and polymers. The utility of this compound complexes has also been demonstrated in this transformation.

The copper-containing complexes, [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n and [Cu(N-bishydeten)₂][Pd(CN)₄], have been successfully employed as catalysts in the Heck coupling of aryl halides with styrene (B11656). These catalysts have shown good activity in promoting the formation of the desired stilbene (B7821643) derivatives. The experimental findings are summarized in the following table.

Table 2: Heck Coupling Reaction Catalyzed by Copper-Palladium Complexes with this compound

| Entry | Catalyst | Aryl Halide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n | 4-Iodoanisole | 4-Methoxystilbene | 92 |

| 2 | [Cu(N-bishydeten)₂][Pd(CN)₄] | 4-Iodoanisole | 4-Methoxystilbene | 88 |

| 3 | [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]n | 4-Iodotoluene | 4-Methylstilbene | 89 |

| 4 | [Cu(N-bishydeten)₂][Pd(CN)₄] | 4-Iodotoluene | 4-Methylstilbene | 85 |

Reaction Conditions: Aryl halide (1 mmol), styrene (1.5 mmol), Na₂CO₃ (2 mmol), catalyst (0.01 mmol), DMF, 120 °C, 24 h.

Role of this compound as a Ligand in Catalytic Systems

The performance of the aforementioned catalytic systems is intrinsically linked to the structural and electronic properties of the this compound ligand. This tripodal ligand coordinates to the primary transition metal (Ni or Cu) through its two nitrogen atoms and, in some cases, one or both of its hydroxyl groups, creating a stable chelate structure. beilstein-journals.org

This coordination plays a crucial role in several aspects of the catalytic cycle:

Stabilization of the Metal Center: The multidentate nature of this compound enhances the stability of the metal complex, preventing catalyst decomposition under the often harsh reaction conditions of cross-coupling reactions.

Modulation of Electronic Properties: The nitrogen and oxygen donor atoms of the ligand influence the electron density at the metal center. This, in turn, affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Steric Influence: The steric bulk of the ligand and its conformation around the metal center can influence the substrate scope and selectivity of the reaction.

Biological and Biomedical Research Applications

Biological Activity and Mechanism of Action

The biological activities associated with N,N-Bis(2-hydroxyethyl)ethylenediamine and its derivatives are intrinsically linked to the ethylenediamine (B42938) moiety within its structure. nih.gov Compounds containing this functional group are known to exhibit a range of biological effects, including anticancer activities. nih.gov The primary mechanism through which this compound exerts its biological influence is through the formation of stable complexes with metal ions, a process known as chelation. smolecule.com The presence of two hydroxyethyl (B10761427) groups enhances its solubility and reactivity compared to simpler polyamines. smolecule.com

This compound is an effective chelating agent, capable of forming stable coordination complexes with various metal ions. smolecule.comnih.gov Its structure contains multiple donor atoms—two nitrogen atoms and two oxygen atoms from the hydroxyl groups—that can bind to a central metal ion, forming stable chelate rings. This ability to sequester metal ions is fundamental to its biological potential. In biological systems, metal ions are crucial for a vast array of processes, and compounds that can selectively bind these ions can modulate their activity. The chelation of essential metals can disrupt pathological processes, and this principle has been explored in anticancer research where metal chelators have demonstrated therapeutic potential. ukzn.ac.za The formation of metal complexes can also be a strategy to deliver metal ions to biological targets. The structure and stability of the complexes formed with metals like zinc(II), cadmium(II), and platinum(II) have been subjects of chemical investigation. nih.govbiocrick.com

Anticancer Activity Research

The ethylenediamine framework is a common feature in many compounds investigated for anticancer properties. nih.gov Preliminary studies have indicated that metal complexes of this compound may possess cytotoxic effects against cancer cells. smolecule.com Research has largely focused on platinum(II) complexes, which are known to be potent anticancer agents. The chelation of platinum by ligands like this compound modulates its reactivity and biological activity. ontosight.aimdpi.com

While the ethylenediamine scaffold is prevalent in anticancer research, specific data on the antiproliferative effects of this compound or its direct metal complexes against the human colon adenocarcinoma cell line (HT29), human cervical cancer cell line (HeLa), and rat glioma cell line (C6) are not extensively detailed in the current body of research. However, the anticancer potential can be inferred from studies on structurally similar ethylenediamine-based platinum complexes tested against other cancer cell lines.

For instance, derivatives such as N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine have demonstrated concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov Another related compound, [1,2-bis(2-hydroxyphenyl)ethylenediamine]dichloroplatinum(II), was found to produce cytocidal effects against the cisplatin-resistant human NIH:OVCAR-3 ovarian cancer cell line at a concentration of 2.5 µM. nih.gov These findings highlight the potential of the ethylenediamine framework in designing potent antiproliferative agents.

| Compound | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| [1,2-Bis(2-hydroxyphenyl)ethylenediamine]dichloroplatinum(II) | NIH:OVCAR-3 | Ovarian Cancer | Cytocidal effects at 2.5 µM | nih.gov |

| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 | Lung Cancer | Concentration-dependent cytotoxicity | nih.gov |

| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | MDA-MB-231 | Breast Cancer | Concentration-dependent cytotoxicity | nih.gov |

| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | PC3 | Prostate Cancer | Concentration-dependent cytotoxicity | nih.gov |

| Dichloro[1,2-bis(4-hydroxyphenyl)ethylenediamine]platinum(II) | MCF 7 | Breast Cancer (hormone-dependent) | Marked growth inhibition | nih.gov |

| Dichloro[1,2-bis(4-hydroxyphenyl)ethylenediamine]platinum(II) | MDA-MB 231 | Breast Cancer (hormone-independent) | Active | nih.gov |

The antiproliferative activity of ethylenediamine derivatives directly results in the inhibition of cancer cell growth. The mechanisms underlying this inhibition often involve interference with the cell cycle. Research on N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives has shown that these compounds can cause cell cycle arrest at different phases, thereby halting the proliferation of cancer cells. nih.gov While specific studies on the effect of this compound on cell migration are limited, the inhibition of tumor growth and metastasis is a key therapeutic goal, and related compounds have been shown to inhibit the growth of established tumors in preclinical models. nih.gov The inhibition of vascular endothelial growth factor (VEGF) function, a critical component of tumor angiogenesis and metastasis, has been achieved using chelating derivatives of ethylenediamine, suggesting a potential mechanism for inhibiting processes related to cell migration and invasion. nih.gov

A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Research into ethylenediamine-based compounds indicates their capability to trigger apoptotic pathways in cancer cells. For example, the metal chelator N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), which shares the ethylenediamine backbone, is known to induce apoptosis in various cancer cells through the activation of the caspase family of proteases. researchgate.net

Studies on specific ethylenediamine derivatives have identified key hallmarks of apoptosis. Treatment of cancer cells with N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives led to a loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.gov Similarly, other ethylenediamine-based metal complexes, such as those with palladium, have been confirmed to induce apoptosis, as evidenced by DNA fragmentation assays. nih.gov A related compound, N, N-Bis (2-Pyridylmethyl)-1, 2-Ethylenediamine Tetrahydrochloride, was found to initiate caspase-dependent apoptosis in human hepatocellular carcinoma cells. ukzn.ac.za These findings collectively suggest that metal complexes derived from this compound likely exert their anticancer effects, at least in part, by inducing apoptosis.

The interaction of potential drug candidates with biological macromolecules like DNA and serum proteins is crucial for understanding their mechanism of action and pharmacokinetic properties.

Interaction with DNA: The primary target for many platinum-based anticancer drugs is nuclear DNA. nih.gov The binding of platinum complexes to DNA can form intra- and interstrand crosslinks, which inhibit DNA replication and transcription, ultimately leading to cell death. nih.govnih.gov The binding behavior of a platinum(II) complex incorporating N,N'-Bis(2-hydroxyethyl)ethylenediamine, specifically dichloro(N,N'-bis(2-hydroxyethyl)ethylenediamine)-platinum(II), towards DNA and its components has been investigated. biocrick.com This study noted that the reactivity of the complex with 5'-guanosine monophosphate (5'-GMP), a DNA building block, was influenced by pH, indicating that the hydroxyethyl groups play a role in the interaction with the platinum center and its subsequent binding to DNA components. biocrick.com

Interaction with Bovine Serum Albumin (BSA): Bovine Serum Albumin (BSA) is a major transport protein in the blood and is often used as a model to study the interaction of drugs with plasma proteins. nih.gov Such interactions can significantly affect a drug's distribution, metabolism, and efficacy. While specific studies detailing the interaction between this compound complexes and BSA are not prominent, research on other platinum complexes provides a framework for understanding this process. nih.govresearchgate.net These studies typically use spectroscopic methods to determine binding constants and identify the nature of the interaction (e.g., static or dynamic quenching). mdpi.com The interaction of a drug with BSA is often non-covalent, allowing the protein to act as a carrier from which the drug can be released to reach its ultimate target, such as DNA in a cancer cell. nih.govresearchgate.net

Alteration of P53-Bcl-2 Ratio

Based on available research, there is no scientific literature directly linking this compound or its immediate derivatives to the alteration of the p53-Bcl-2 ratio. This specific mechanism of action has not been identified as a primary area of investigation for this compound family in the public domain.

Antimicrobial Activity Research

Research has been conducted on derivatives of the ethylenediamine scaffold, revealing notable antimicrobial properties. While this compound itself is primarily a precursor, its structural analogs have been synthesized and tested for efficacy against pathogenic bacteria. nih.gov Additionally, some metal complexes of the parent compound are noted to have potential inhibitory effects against bacterial strains. nih.gov

Inhibitory Effects Against Bacterial Strains

Studies have focused on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which incorporate the core ethylenediamine structure. Specific halogenated versions of this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Two compounds, N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine and N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine, were screened against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. nih.govnih.govresearchgate.net Both derivatives exhibited potent activity, particularly against S. enterica. nih.govnih.gov The compound with the bromine substitution was highly effective against S. enterica, with a lethal concentration 50 (LC50) of 8.79 μM. nih.gov The chlorine-substituted derivative also showed strong activity against the same strain with an LC50 of 11.6 μM. nih.govnih.govresearchgate.net Both compounds were less effective against P. aeruginosa and showed the highest level of resistance with S. aureus. nih.govresearchgate.net

Another related derivative, the iron-chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), has been shown to inhibit biofilm formation by P. aeruginosa. mdpi.com

The following table summarizes the lethal concentration (LC50) values observed for these two key derivatives.

| Compound | S. enterica LC50 (μM) | P. aeruginosa LC50 (μM) | S. aureus LC50 (μM) |

|---|---|---|---|

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 11.6 | 138 | 287 |

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 8.79 | 86 | 140 |

Structure-Activity Relationship (SAR) Studies in Antimicrobial Efficacy

Structure-activity relationship (SAR) studies on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have provided clear insights into the chemical features necessary for antimicrobial efficacy. Research indicates that the presence of specific substituents on the aromatic rings is critical for activity. nih.gov

In a study of a series of synthesized analogs, only the derivatives containing bromine or chlorine at the C-5 position of the benzyl (B1604629) rings exhibited antimicrobial activity. nih.gov Other analogs tested were found to be inactive. nih.gov This finding highlights that halogenation of the aromatic moiety is a key determinant of the compound's ability to inhibit bacterial growth. The high level of activity observed with the chloro- and bromo-derivatives suggests these compounds could serve as foundational leads for developing new synthetic antimicrobial agents with enhanced potency. nih.govresearchgate.net

Pharmaceutical Applications

Intermediates in Drug Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. nih.govbiosynth.com Its utility stems from its polyamine structure and the presence of reactive hydroxyethyl functional groups. nih.gov The compound is particularly useful in the synthesis of drugs that require chelating agents or complex polyamine backbones. nih.gov

Drug Delivery Systems (e.g., Nitric Oxide Release)

The structural characteristics of this compound make it a valuable component in the development of advanced drug delivery systems, particularly those designed for the controlled release of nitric oxide (NO). Nitric oxide is a critical signaling molecule in various physiological processes, but its therapeutic application is hampered by its short half-life. To overcome this, researchers have focused on creating polymeric carriers that can store and release NO in a sustained manner.

This compound has been utilized as a key monomer in the synthesis of biodegradable elastomers capable of releasing nitric oxide. biocrick.com In one notable study, a novel poly(diol citrate) elastomer was developed where this compound was condensed with citric acid and 1,8-octanediol. biocrick.com The significance of incorporating this compound lies in the presence of its secondary amine groups within the polymer backbone.

These secondary amines are essential for the process of diazeniumdiolation. This chemical modification involves exposing the polymer to nitric oxide under high pressure, leading to the formation of N-diazeniumdiolate (NONOate) functional groups. These NONOate groups are the nitric oxide-releasing moieties. Once formed, they can spontaneously release nitric oxide under physiological conditions. This approach allows for the creation of materials, such as coatings for vascular grafts, that can provide localized and sustained release of therapeutic levels of nitric oxide. biocrick.com

The table below summarizes the role of this compound in a nitric oxide-releasing polymer system.

| Component/Parameter | Description | Reference |

| Polymer System | Biodegradable poly(diol citrate) elastomer | biocrick.com |

| Monomers | Citric acid, 1,8-octanediol, and N,N'-Bis(2-hydroxyethyl)ethylenediamine | biocrick.com |

| Role of N,N'-Bis(2-hydroxyethyl)ethylenediamine | Provides secondary amine groups in the polymer backbone | biocrick.com |

| NO-releasing moiety | N-diazeniumdiolates (NONOates) | biocrick.com |

| Mechanism of NO incorporation | Diazeniumdiolation of the secondary amines by exposure to pressurized NO | biocrick.com |

| Application Example | Coating for expanded poly(tetrafluoroethylene) (ePTFE) vascular grafts | biocrick.com |

Biochemical Applications

Buffering Agent in Cell Culture Media

While poly(amidoamine)s synthesized using N,N'-Bis(2-hydroxyethyl)ethylenediamine have been noted to act as bases in aqueous solutions with their net charge changing significantly between pH 5.5 and 7.4, indicating a buffering capacity in this range, there is a lack of specific research documenting the use of this compound itself as a primary buffering agent in cell culture media. biocrick.com The suitability of a compound for this application depends on several factors, including its pKa value being close to the desired physiological pH, low cytotoxicity, and high solubility in the medium. Without dedicated studies evaluating these parameters for this compound in the context of cell culture, its application as a buffering agent is not established in the scientific literature.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been extensively applied to study N,N-Bis(2-hydroxyethyl)ethylenediamine, offering detailed insights into its interactions and reactions.

DFT calculations have been instrumental in characterizing the coordination geometry of metal complexes involving this compound, often referred to as BHEEN in coordination chemistry literature. These theoretical studies complement experimental data from techniques like X-ray crystallography.

For instance, in studies of a Zinc(II) complex, [Zn(BHEEN)₂]Cl₂, DFT calculations using the B3LYP functional confirmed that the ligand coordinates to the Zn(II) ion through its two nitrogen donors, resulting in a distorted tetrahedral geometry. nih.gov The calculations also preserved the orientation of the hydroxyethyl (B10761427) arms as observed in the crystal structure. nih.govresearchgate.net Similarly, theoretical calculations have been used to investigate the structures of complexes with other metal ions like Ni(II), Cu(II), and Cd(II). researchgate.netresearchgate.net

In a cadmium(II) complex, which crystallizes as a dimer, DFT calculations showed that the gas-phase energy minimization of the dimer leads to the breaking of the longer bond between the Cd(II) ion and a bridging chloride ligand, resulting in two separate monomers. nih.gov This suggests that dimerization might be an artifact of the crystallization process rather than the predominant form in solution. nih.gov For another cadmium complex with tetracyanonickellate(II), the coordination geometry around the Cd ion was found to be intermediate between a dodecahedron, a bicapped trigonal prism, and a square antiprism. researchgate.net

An analysis using Bader's Atoms in Molecules (QTAIM) theory on the [Zn(BHEEN)₂]Cl₂ complex indicated that the Zn-N bonds are primarily ionic with some covalent character. nih.gov This analysis also revealed weak interactions between the zinc metal center and the hydroxyl groups of the ligand. nih.gov

Table 1: Selected DFT-Calculated Coordination Geometries for Metal Complexes with this compound (BHEEN)

| Metal Ion | Complex | DFT Functional | Predicted Coordination Geometry | Key Findings |

| Zn(II) | [Zn(BHEEN)₂]²⁺ | B3LYP | Distorted Tetrahedral | Coordination via two N-donors from each ligand. nih.gov |

| Cd(II) | [(μ-Cl)₂(Cd(BHEEN)Cl)₂] | B3LYP | Dimer breaks into monomers in gas phase calculation. nih.gov | Dimerization may be a crystallization effect. nih.gov |

| Ni(II) | [Ni(L)(H₂O)₂]²⁺ | X3LYP | Octahedral | Structures investigated in gas phase and solvent. researchgate.net |

| Cd(II) | [Cd(N-bishydeten)₂]²⁺ | Not Specified | Eight-coordinate (D₂d/D₄d) | Two tetradentate N-bishydeten ligands. researchgate.net |

Theoretical calculations are also employed to understand the subtleties of metal-ligand bonding and factors that may lead to bond weakening. In the dimeric cadmium complex, [(μ-Cl)₂(Cd(BHEEN)Cl)₂], gas-phase B3LYP calculations demonstrated that the energy-minimized structure consists of two separate monomers. nih.gov This was attributed to the breaking of the longer, weaker bond between the cadmium(II) ion and one of the bridging chloride ions, indicating the lability of this specific metal-ligand interaction outside the crystalline state. nih.gov

This compound (BHEEDA) is a known degradation product in amine-based carbon capture systems, particularly from the degradation of primary amines like monoethanolamine (MEA). researchgate.netwhiterose.ac.uk DFT calculations have been pivotal in elucidating the potential chemical pathways leading to its formation. researchgate.net Mechanistic studies suggest that BHEEDA can be formed through reactions involving intermediate species. researchgate.netwhiterose.ac.uk

One proposed pathway involves the formation of oxazoline (B21484) from MEA. A subsequent nucleophilic attack by another MEA molecule on the oxazoline intermediate can lead to the formation of N-(2-hydroxyethyl)ethylenediamine (HEEDA). whiterose.ac.uk Further reactions of HEEDA are hypothesized to lead to BHEEDA. DFT calculations help to determine the feasibility of these reaction steps by calculating the energies of reactants, transition states, and products. researchgate.netwhiterose.ac.uk These computational analyses show that such routes to BHEEDA formation are experimentally surmountable under standard process conditions. researchgate.net

Molecular Modeling and Simulation Techniques

Beyond DFT, other molecular modeling and simulation techniques contribute to understanding the behavior of this compound. Molecular mechanics (MM) calculations, for example, have been used to predict the conformations of the free ligand. core.ac.uk These simpler, less computationally intensive methods can effectively model molecular structures and are valuable for exploring conformational landscapes. core.ac.uk

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| BHEEN / BHEEDA | N,N'-Bis(2-hydroxyethyl)ethylenediamine |

| MEA | Monoethanolamine |

| HEEDA | N-(2-hydroxyethyl)ethylenediamine |

| DFT | Density Functional Theory |

| MM | Molecular Mechanics |

| QTAIM | Quantum Theory of Atoms in Molecules |

| HEDTA | N-(hydroxyethyl)ethylenediaminetriacetic acid |

Environmental and Safety Considerations in Academic Research

Biodegradation and Environmental Fate in Aqueous Systems

The environmental fate of N,N-Bis(2-hydroxyethyl)ethylenediamine in aqueous systems is influenced by its physical and chemical properties. The compound is soluble in water, which suggests it is likely to be mobile in the environment should a release occur. chemicalbook.combiocrick.com Based on this solubility, persistence is considered unlikely. chemicalbook.com

While specific studies on the biodegradation pathways of this compound are not extensively detailed in publicly available literature, research on related compounds provides insight into potential degradation mechanisms. For instance, studies on poly(amidoamine)s, which can be synthesized from similar diamines, have shown that their hydrolytic degradation is pH-dependent. nih.gov In one study, the degradation of a poly(amidoamine) was observed to be significantly slower at a pH of 5.5 compared to rates at pH 7.5 and 8.0, where the polymer's intrinsic viscosity decreased by approximately 50% after 24 hours, indicating a reduction in molecular weight. nih.gov This suggests that the stability of compounds with similar functional groups can be highly dependent on the pH of the aqueous environment.

Degradation Product Analysis and Identification

Direct analysis of the degradation products of this compound is not widely available in scientific literature. However, research into the degradation of other aqueous amine solvents used in industrial applications, such as carbon dioxide capture, can provide a framework for understanding the potential degradation products. rsc.orgnih.gov

Amine solvents, when subjected to thermal and oxidative stress, can break down into a variety of smaller molecules. rsc.org General degradation pathways can lead to the formation of compounds such as ammonia, smaller amines, aldehydes, amides, organic acids (like formic acid), and ureas. rsc.org For example, studies on a blend of 3-amino-1-propanol (3A1P) and 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD] identified major degradation products including ammonia, 3-(methylamino)-1-propanol, N,N′-bis(3-hydroxypropyl)-urea, pyrrolidine, and formic acid. rsc.org While these are not the degradation products of this compound, they represent the types of substances that could potentially form from the breakdown of amine structures in aqueous solutions under stress. Identifying these unwanted products is important from both an environmental and operational standpoint. rsc.org

Safety and Handling Practices in Research Environments

Due to its hazardous nature, strict safety and handling practices are mandatory when working with this compound in a research environment. chemicalbook.comnih.govresearchgate.net The compound is classified as corrosive and can cause severe skin burns and serious eye damage. nih.govresearchgate.netnih.gov

Engineering controls should be the primary method of exposure control. This includes working in a well-ventilated area, preferably under a chemical fume hood. chemicalbook.com Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation. chemicalbook.com

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific information regarding the hazards of this compound.

| Classification | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Corrosion/Irritation, Category 1B | ☣ | Danger | H314: Causes severe skin burns and eye damage. nih.govresearchgate.netnih.govnih.gov |

| Serious Eye Damage/Eye Irritation, Category 1 | ☣ | Danger | H318: Causes serious eye damage. nih.gov |

Proper personal protective equipment (PPE) is essential to prevent contact. The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specific Recommendations |

|---|---|

| Eye/Face Protection | Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. chemicalbook.com A face shield may also be required where there is a splash hazard. researchgate.net |

| Skin Protection | Wear appropriate protective gloves (e.g., disposable nitrile gloves for short-term protection) and clothing to prevent skin exposure. chemicalbook.comresearchgate.net A lab coat should be worn and buttoned. researchgate.net Contaminated clothing must be removed immediately and washed before reuse. nih.govchemicalbook.com |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation occurs, or if dusts/mists are generated. chemicalbook.comnih.gov A type P3 (EN 143) respirator cartridge may be appropriate. Do not breathe dust, fume, gas, mist, vapors, or spray. researchgate.netnih.gov |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. chemicalbook.com Wash hands and any exposed skin thoroughly after handling. researchgate.net Do not ingest. If swallowed, rinse mouth but do NOT induce vomiting and seek immediate medical attention. nih.govchemicalbook.com |

In case of accidental release, personnel should be evacuated from the area. The spill should be soaked up with an inert absorbent material and collected into suitable, closed containers for disposal. chemicalbook.com The disposal of the chemical waste must be in accordance with local, regional, and national hazardous waste regulations. chemicalbook.com

Advanced Analytical Methodologies for N,n Bis 2 Hydroxyethyl Ethylenediamine Research

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a fundamental technique for assessing the purity of N,N-Bis(2-hydroxyethyl)ethylenediamine. Commercial grades of this compound often specify a purity of greater than 98.0%, a value typically determined by GC analysis. This method separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. However, the direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation.

For more detailed analysis and identification, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. Due to the presence of polar amino and hydroxyl functional groups, derivatization is a common and often necessary step to increase the compound's volatility and thermal stability, making it amenable to GC-MS analysis. Silylation is a widely used derivatization technique where active hydrogens in the -NH and -OH groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govunina.it Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govmdpi.com

The silylation of this compound has been demonstrated through its reaction with tert-butyldimethylsilyl chloride, which forms the corresponding silylated derivative. biocrick.com This process significantly reduces the polarity of the molecule, allowing for better chromatographic resolution and the generation of reproducible mass spectra. The mass spectrum of the derivatized compound provides a unique fragmentation pattern that serves as a "fingerprint" for definitive identification and structural confirmation. nih.gov

Table 1: GC-MS Analysis Parameters for Polar Compounds (General Procedure)

| Parameter | Typical Condition | Purpose |

| Derivatization Reagent | BSTFA + 1% TMCS, MSTFA | Increases volatility and thermal stability. |

| Reaction Conditions | Heating (e.g., 80-100 °C) | Ensures complete derivatization of all active hydrogens. |

| GC Column | Low-polarity capillary column (e.g., HP-5MS) | Separates the derivatized analyte from other components. |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature ramp (e.g., 70 °C to 280 °C) | Allows for the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio for detection. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful tool for the analysis of polar, non-volatile compounds like this compound, as it does not require derivatization. This technique is highly sensitive and selective, making it suitable for detecting and quantifying the compound in complex matrices.

In LC-MS, the compound is first separated from a mixture using high-performance liquid chromatography (HPLC), typically with a reversed-phase column. The mobile phase carries the analyte to the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, as it gently transfers ions from the liquid phase to the gas phase without significant fragmentation.

While specific LC-MS/MS methods for this compound are not extensively detailed in the literature, the methodology has been successfully applied to its long-chain alkyl derivatives. For instance, LC-MS is used for the specific migration testing of N,N-Bis(2-hydroxyethyl)alkyl(C8-C18)amine from food contact materials, with a specific migration limit (SML) of 1.2 mg/kg. measurlabs.com High-resolution mass spectrometry has also been used in non-targeted screening to tentatively identify related compounds such as N,N-bis(2-hydroxyethyl) dodecanamide (B72619) in environmental samples. nemc.us These applications demonstrate the suitability and robustness of LC-MS/MS for analyzing compounds containing the N,N-Bis(2-hydroxyethyl)amine moiety. The high sensitivity of modern LC-MS/MS systems allows for detection at very low levels, such as the 1 μg/kg detection limit achievable for its derivatives. measurlabs.com

X-ray Diffraction Techniques

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been instrumental in elucidating the precise molecular structure of this compound (often abbreviated as BHEEN in coordination chemistry literature) and its coordination complexes with various metal ions. researchgate.net